molecular formula C10H7N3O3 B12925031 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 89996-21-4

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12925031
CAS No.: 89996-21-4
M. Wt: 217.18 g/mol
InChI Key: ZNVDBTGCMKJZDJ-UHFFFAOYSA-N
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Description

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridazinyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylenesuccinic acid with pyridazinyl amines under reflux conditions in ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinyl derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinyl or dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinyl ketones, while reduction can produce dihydropyridine alcohols.

Scientific Research Applications

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both pyridazinyl and dihydropyridine moieties, which confer distinct electronic and steric properties.

Properties

CAS No.

89996-21-4

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

2-oxo-5-pyridazin-4-yl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C10H7N3O3/c14-9-8(10(15)16)3-7(4-11-9)6-1-2-12-13-5-6/h1-5H,(H,11,14)(H,15,16)

InChI Key

ZNVDBTGCMKJZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

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